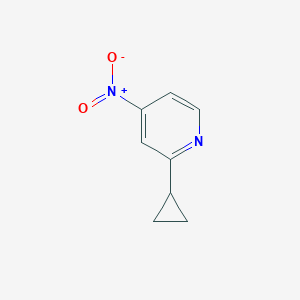

2-Cyclopropyl-4-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-3-4-9-8(5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGBCDQRQJOMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Cyclopropyl 4 Nitropyridine and Its Precursors

Direct Nitration Approaches for Pyridine (B92270) Ring Systems

The introduction of a nitro group onto a pyridine ring is a foundational step in the synthesis of nitropyridine derivatives. The electronic nature of the pyridine ring, being electron-deficient, presents unique challenges and opportunities for nitration reactions.

Electrophilic Nitration Techniques for Substituted Pyridines

Direct electrophilic nitration of pyridine is notoriously difficult due to the deactivation of the ring by the electronegative nitrogen atom. Under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, further increasing the ring's deactivation towards electrophilic attack. Consequently, harsh reaction conditions are typically required, often leading to low yields.

| Precursor | Nitrating Agent | Product | Yield | Reference |

| Pyridine N-oxide | HNO₃ / H₂SO₄ | 4-Nitropyridine (B72724) N-oxide | High | |

| 4-Nitropyridine N-oxide | PCl₃ (deoxygenation) | 4-Nitropyridine | 83% (overall) |

Nucleophilic Nitration and Nitro Group Migration Mechanisms

An alternative to electrophilic nitration is nucleophilic nitration. This approach often involves the reaction of a pyridine derivative with a nitrating agent that can act as a source of a nucleophilic nitro group or a precursor that facilitates nucleophilic attack.

A notable mechanism in pyridine chemistry is the migration of a nitro group. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration from the 4-position to the 3-position has been observed, particularly in polar aprotic solvents. mdpi.com While not a direct nitration method, such rearrangements are crucial considerations in the synthesis of specifically substituted nitropyridines.

Furthermore, the vicarious nucleophilic substitution (VNS) of hydrogen offers a pathway to introduce substituents onto electron-deficient aromatic rings like nitropyridines. This method involves the reaction of a nucleophile bearing a leaving group at the nucleophilic center with the aromatic ring. For example, electrophilic nitropyridines can react with sulfonyl-stabilized carbanions to yield products of C-H alkylation. researchgate.net

Introduction of the Cyclopropyl (B3062369) Moiety onto Pyridine Scaffolds

The incorporation of a cyclopropyl group onto a pyridine ring can be achieved through several modern synthetic methodologies. The choice of strategy often depends on the available starting materials and the desired substitution pattern.

Cyclopropanation Reactions via Transition-Metal Catalysis

Transition-metal catalysis provides a powerful tool for the formation of cyclopropane (B1198618) rings. While often applied to the cyclopropanation of alkenes, these methods can be adapted for the functionalization of heterocyclic systems. For instance, palladium- or nickel-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds.

A plausible and widely used strategy for the synthesis of 2-cyclopropyl-4-nitropyridine would involve the cross-coupling of a 2-halopyridine derivative with a cyclopropyl-containing organometallic reagent. The Negishi coupling, which utilizes organozinc reagents, is a versatile method for such transformations. wikipedia.org The coupling of cyclopropylzinc bromide with functionalized aryl halides, including 2-bromopyridine, has been shown to proceed in high yields.

| Aryl Halide | Organozinc Reagent | Catalyst | Product | Reference |

| 2-Bromopyridine | Cyclopropylzinc bromide | Pd(dba)₂/SPhos | 2-Cyclopropylpyridine (B3349194) |

Similarly, the Suzuki-Miyaura coupling, which employs organoboron compounds, is another excellent choice. The reaction of 2-chloropyridines with potassium cyclopropyltrifluoroborate (B8364958) in the presence of a palladium catalyst has been demonstrated to be an effective method for the synthesis of 2-cyclopropylpyridines. nih.gov

| Heteroaryl Halide | Organoboron Reagent | Catalyst | Base | Product | Yield | Reference |

| 5-Bromo-2-methoxypyridine | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | 5-Cyclopropyl-2-methoxypyridine | 83% | nih.gov |

These cross-coupling strategies are advantageous due to their functional group tolerance, allowing for their application to substrates already containing a nitro group, such as 2-chloro-4-nitropyridine (B32982).

Strain-Release-Controlled Cycloaddition Reactions

Strain-release-controlled cycloaddition reactions offer a conceptually different approach to the introduction of cyclic moieties. These reactions harness the inherent strain of small rings to drive the formation of new chemical bonds. While specific examples leading directly to this compound are not prominent in the literature, the principles of these reactions are applicable to the functionalization of pyridine derivatives.

Functionalization with Cyclopropyl-Containing Reagents

The direct functionalization of a pre-formed pyridine ring with a cyclopropyl-containing reagent is a key strategy. As detailed in section 2.2.1, transition-metal-catalyzed cross-coupling reactions are the premier methods in this category. A likely synthetic route to this compound would start with a dihalopyridine, such as 2,4-dichloropyridine. Regioselective Suzuki coupling can be achieved, preferentially reacting at the more reactive 4-position, followed by nitration and subsequent coupling at the 2-position. Alternatively, starting with 2-chloro-4-nitropyridine, a direct Suzuki or Negishi coupling with a cyclopropylboronic acid derivative or cyclopropylzinc reagent, respectively, would furnish the target molecule. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions. nih.govaudreyli.com

A patent for the preparation of nitropyridine derivatives describes the reaction of 4-chloro-2-amino-3-nitropyridine with cyclopropanecarbonyl chloride, which is a related transformation involving a cyclopropyl-containing reagent. google.com

Sequential Functionalization Strategies

Sequential functionalization is a cornerstone of pyridine chemistry, allowing for the controlled introduction of substituents. This approach is particularly relevant for molecules like this compound, where the positions of the functional groups are precisely defined.

The synthesis of polysubstituted pyridines often commences with a pre-functionalized pyridine ring. nih.gov This strategy circumvents the challenges associated with the low reactivity and regioselectivity of direct substitution on the parent pyridine molecule. For instance, the synthesis of a related compound, N-(4-chloro-3-nitropyridin-2-yl)cyclopropane carboxamide, starts from 4-chloro-2-aminopyridine, which is then nitrated to introduce the nitro group. google.com This highlights a common approach where an existing substituent directs the position of subsequent functionalizations.

In a hypothetical pathway to this compound, one could envision starting with a 2-substituted pyridine that can be readily converted to a cyclopropyl group. A plausible precursor could be 2-vinylpyridine (B74390) or 2-acetylpyridine. These precursors could then be subjected to reactions to form the cyclopropyl ring. Subsequently, nitration would be performed to introduce the nitro group at the 4-position. The presence of the substituent at the 2-position would influence the regioselectivity of the nitration.

Another viable strategy involves starting with a pyridine ring that already contains a suitable leaving group at the 2-position, such as a halogen. This halogen can then be displaced by a cyclopropyl nucleophile or participate in a cross-coupling reaction with a cyclopropyl-containing reagent.

Direct nitration of pyridine itself is often inefficient and leads to low yields of the desired 3-nitropyridine. researchgate.net A more effective method for introducing a nitro group at the 4-position involves the nitration of pyridine N-oxide, followed by deoxygenation. researchgate.net This two-step process generally provides higher yields and better regioselectivity for the 4-nitro isomer. researchgate.net

Therefore, a plausible synthetic sequence for this compound could begin with the synthesis of 2-cyclopropylpyridine. This could be followed by N-oxidation to form 2-cyclopropylpyridine N-oxide. Subsequent nitration would likely yield this compound N-oxide, which can then be deoxygenated to afford the final product.

Alternatively, the synthesis could commence with the introduction of the nitro group. Starting from pyridine, one could prepare 4-nitropyridine via the N-oxide route. researchgate.net The subsequent introduction of the cyclopropyl group at the 2-position would then need to be achieved. This could potentially be accomplished through a nucleophilic substitution reaction if a suitable leaving group is present at the 2-position of the 4-nitropyridine intermediate.

A patent for the preparation of related nitropyridine derivatives describes the reaction of 4-chloro-2-amino-3-nitropyridine with cyclopropyl carbonyl chloride, which suggests that a cyclopropyl group can be introduced onto a pre-existing nitropyridine scaffold. google.com

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| 2-Substituted Pyridine | 2-Cyclopropylpyridine | 2-Cyclopropylpyridine N-oxide | This compound |

| Pyridine | Pyridine N-oxide | 4-Nitropyridine N-oxide | 4-Nitropyridine -> this compound |

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of synthetic routes, advanced techniques and optimization strategies are increasingly being adopted in nitropyridine chemistry.

| Reaction Type | Conventional Heating Time | Microwave Heating Time | Yield Improvement |

| Heterocycle Synthesis | Hours to Days | Minutes | Often significant |

| Cross-Coupling Reactions | Hours | Minutes | Can be substantial |

| Nucleophilic Substitution | Hours | Minutes to Hours | Variable |

Orthogonal experimental design is a statistical method used to efficiently optimize reaction conditions by simultaneously varying multiple parameters, such as temperature, reaction time, catalyst loading, and solvent. This approach allows for the systematic exploration of the reaction space to identify the optimal conditions with a minimal number of experiments. While a specific application of orthogonal design for the synthesis of this compound has not been reported, this methodology is broadly applicable to the optimization of synthetic procedures in organic chemistry. An orthogonal synthetic approach has been described for the synthesis of nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines, demonstrating the utility of controlled, stepwise functionalization. nih.gov This principle of carefully planned, independent reaction steps can be applied to optimize the synthesis of this compound.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inmdpi.comnih.govejcmpr.commdpi.com In the synthesis of nitropyridines, these principles can be applied in several ways:

Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption. rasayanjournal.co.in

The development of greener synthetic methods for heterocyclic compounds is an active area of research. rasayanjournal.co.inmdpi.comnih.gov For instance, multicomponent reactions and solvent-free reaction conditions are being explored to create more sustainable synthetic pathways. rasayanjournal.co.in While specific green chemistry approaches for this compound are not detailed in the available literature, the broader trends in pharmaceutical and fine chemical synthesis point towards the increasing importance of these principles. mdpi.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropyl 4 Nitropyridine

Reactivity of the Nitro Group in 2-Cyclopropyl-4-nitropyridine

The nitro group profoundly influences the electronic properties of the pyridine (B92270) ring, rendering it susceptible to specific chemical transformations.

Nucleophilic Aromatic Substitution on the Nitro-Substituted Pyridine Ring

The presence of the strongly electron-withdrawing nitro group at the 4-position, along with the inherent electron-deficient nature of the pyridine ring, activates the molecule towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, this makes the positions adjacent to the nitro group potential sites for nucleophilic attack.

Research on various nitropyridines has shown that they readily react with a range of nucleophiles. While specific studies on this compound are not extensively detailed in the reviewed literature, the general principles of SNAr on nitropyridines can be applied. For instance, reactions with amines, alkoxides, and thiolates would be expected to proceed, with the nucleophile displacing a suitable leaving group or, in some cases, a hydrogen atom. In a study on 3-bromo-4-nitropyridine (B1272033), it was observed that reactions with amines could lead to the substitution of the bromine atom. clockss.org Interestingly, under certain conditions in polar aprotic solvents, a migration of the nitro group was also observed. clockss.org

The table below summarizes the expected reactivity based on studies of similar nitropyridine systems.

| Nucleophile | Expected Product | Reference |

| Amines | Substitution at a position activated by the nitro group | clockss.orgyoutube.com |

| Thiolates | Substitution of the nitro group or another leaving group | nih.gov |

It is important to note that in some cases, such as with certain 2-substituted-3-nitropyridines, the nitro group itself can be displaced by sulfur nucleophiles. nih.gov

Reduction and Transformation Pathways of the Nitro Moiety

The nitro group of this compound can be readily reduced to an amino group, providing a synthetic route to 4-amino-2-cyclopropylpyridine. A variety of reducing agents are effective for the reduction of aromatic nitro compounds. Common methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum oxide, as well as chemical reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride. chemicalbook.comsemanticscholar.org

For the reduction of 4-nitropyridine-N-oxide, a related compound, iron in the presence of mineral acids like hydrochloric or sulfuric acid has been shown to be effective in producing 4-aminopyridine. semanticscholar.orgkuleuven.be The choice of reducing agent can be critical to avoid side reactions and achieve high yields. For instance, the reduction of 2-chloro-4-nitropyridine (B32982) to 2-chloro-4-aminopyridine is a key step in the synthesis of certain agrochemicals. chemicalbook.com

The general transformation is depicted in the following reaction scheme:

This compound → 2-Cyclopropyl-4-aminopyridine

This transformation is a valuable tool in synthetic chemistry, as the resulting aminopyridine can be further functionalized.

Reactivity of the Cyclopropyl (B3062369) Group in this compound

The cyclopropyl group, a three-membered carbocyclic ring, possesses significant ring strain, which imparts unique chemical properties.

Ring-Opening Reactions of the Cyclopropyl Moiety

The high degree of strain in the cyclopropyl ring makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or radical-mediated processes. These reactions can lead to the formation of linear alkyl chains or other cyclic structures. While specific studies on the ring-opening of this compound were not found, general principles from related systems can be considered.

For example, donor-acceptor cyclopropanes are known to undergo ring-opening reactions. researchgate.netrsc.org In the context of this compound, the pyridine ring could act as an acceptor, potentially facilitating ring-opening under certain catalytic conditions. Radical-mediated ring-opening of cyclopropane (B1198618) derivatives is also a well-established transformation. researchgate.net

Stability and Conformational Dynamics of the Cyclopropyl Substituent

The stability of the cyclopropyl group is influenced by its electronic interaction with the pyridine ring. Computational and experimental studies on 2-cyclopropylpyridine (B3349194) and 4-cyclopropylpyridine (B1598168) have provided insights into their conformational preferences. For 2-cyclopropylpyridine, the bisected conformation, where the cyclopropyl group is oriented towards the nitrogen atom, is found to be the most stable. researchgate.net In 4-cyclopropylpyridine, a mixture of the bisected and perpendicular conformers exists, with the bisected form being predominant. researchgate.net

The interaction between the orbitals of the cyclopropyl group and the lone pair of electrons on the nitrogen atom can have a stabilizing effect on the molecule. researchgate.net While the presence of the nitro group in this compound would alter the electronic properties of the pyridine ring, the fundamental conformational preferences of the cyclopropyl group are likely to be similar.

Vicarious Nucleophilic Substitution in Nitropyridine Alkylation

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. kuleuven.benih.govacs.orgorganic-chemistry.orgwikipedia.org This reaction involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced elimination of the leaving group and a proton from the ring.

In the context of nitropyridines, VNS typically occurs at positions ortho or para to the nitro group. kuleuven.beorganic-chemistry.org For this compound, the positions adjacent to the nitro group would be the expected sites of VNS alkylation. The mechanism proceeds through the formation of a Meisenheimer-type adduct, which then undergoes elimination to afford the alkylated product. nih.govacs.org

A general mechanism for the VNS reaction on a nitropyridine is as follows:

Formation of a carbanion from an activated alkyl species (e.g., chloromethyl sulfone).

Nucleophilic attack of the carbanion on the nitropyridine ring to form a Meisenheimer adduct.

Base-induced β-elimination of the leaving group and a proton to restore aromaticity.

This methodology allows for the introduction of various alkyl groups onto the pyridine ring, providing a versatile tool for the synthesis of substituted nitropyridines. nih.govacs.org

Formation of Meisenheimer-type Adducts

The presence of the electron-withdrawing nitro group at the 4-position of the pyridine ring significantly activates the aromatic system towards nucleophilic attack. This activation facilitates the formation of Meisenheimer-type adducts, which are key intermediates in nucleophilic aromatic substitution (SNAr) reactions. When this compound is treated with a nucleophile, the nucleophile adds to the electron-deficient pyridine ring, typically at the C-2 or C-6 positions, to form a resonance-stabilized anionic σ-complex known as a Meisenheimer adduct.

The general mechanism for the formation of a Meisenheimer-type adduct from a nitropyridine derivative is as follows:

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks one of the electron-deficient carbon atoms of the pyridine ring, leading to the formation of a tetrahedral intermediate. |

| 2. Formation of the Adduct | The resulting intermediate is a resonance-stabilized anionic species, the Meisenheimer adduct. |

Base-Induced Beta-Elimination Mechanisms

Following the formation of a Meisenheimer-type adduct, a subsequent base-induced beta-elimination can occur, particularly in the context of vicarious nucleophilic substitution (VNS). In a typical VNS reaction, the nucleophile carries a leaving group on the α-carbon. After the initial addition to the nitropyridine ring to form the Meisenheimer adduct, a base removes a proton from the carbon atom to which the nucleophile has attached. This is followed by the elimination of the leaving group, leading to the restoration of the aromatic system and the net substitution of a hydrogen atom.

Mechanistic studies on related nitropyridines have shown that for the β-elimination to occur effectively, the alkyl substituent and the adjacent nitro group tend to adopt a planar conformation to allow for efficient stabilization of the developing negative charge in the transition state. Steric hindrance can impede this planarization and may inhibit the elimination step, leading to the isolation of the protonated Meisenheimer-type adduct instead of the substitution product.

| Reactant | Nucleophile | Product |

| This compound | Sulfonyl-stabilized carbanion | Alkylated 2-cyclopropyl-nitropyridine |

Ring Transformation Reactions of Pyridine Systems

The electron-deficient nature of the this compound ring also makes it a potential candidate for ring transformation reactions, where the pyridine ring is converted into a different heterocyclic or carbocyclic system.

Three-Component Ring Transformation Strategies

Three-component ring transformation (TCRT) reactions are powerful synthetic tools for the construction of complex cyclic molecules from simple starting materials in a single step. While specific examples involving this compound are not extensively documented, the general principles of TCRT on highly electron-deficient pyridine systems, such as those derived from 1-methyl-3,5-dinitro-2-pyridone, provide a plausible framework for its reactivity.

In a typical three-component reaction involving a dinitropyridone, a ketone, and a source of ammonia (B1221849), the ketone and ammonia first form an enamine in situ. This enamine then acts as a nucleophile, attacking the electron-deficient pyridine ring. A series of intramolecular cyclizations and eliminations then lead to the formation of a new, functionalized pyridine or aniline (B41778) ring. Given the electrophilic nature of this compound, it is conceivable that it could undergo similar transformations with appropriate nucleophilic partners.

Rearrangement Pathways of Nitro and Cyclopropyl Groups

Rearrangement reactions involving the nitro and cyclopropyl groups on the pyridine ring can also be envisioned. The nitro group on a pyridine ring can undergo rearrangement, for instance, through a researchgate.netrsc.org sigmatropic shift, although this is more commonly observed in the synthesis of nitropyridines rather than as a post-synthetic modification.

C-H Functionalization Strategies for Pyridine Derivatives

Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis of functionalized organic molecules. The pyridine ring, although electron-deficient, can undergo C-H functionalization at various positions. The presence of the cyclopropyl and nitro groups on the this compound ring would be expected to influence the regioselectivity of such reactions.

While specific C-H functionalization strategies for this compound have not been extensively reported, general methods for the C-H functionalization of substituted pyridines can be considered. These often involve transition metal catalysis (e.g., palladium, rhodium, iridium) and can be directed by the inherent electronic properties of the substituted pyridine or by the use of a directing group. The electron-withdrawing nitro group would likely direct C-H functionalization to the positions meta to it (C-3 and C-5), while the cyclopropyl group at the C-2 position would sterically hinder functionalization at the adjacent C-3 position and could electronically influence the reactivity of the other C-H bonds.

Derivatization and Functionalization of 2 Cyclopropyl 4 Nitropyridine

Regioselective Functionalization of the Pyridine (B92270) Core

The electronic nature of the pyridine ring in 2-cyclopropyl-4-nitropyridine is heavily influenced by the strongly electron-withdrawing nitro group at the C-4 position. This group significantly reduces the electron density of the aromatic system, making it susceptible to nucleophilic attack. The cyclopropyl (B3062369) group at the C-2 position acts as a weak electron-donating group. This electronic arrangement dictates the regioselectivity of functionalization reactions on the pyridine core.

Substitution at C-3 and C-4 Positions

The pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). There are two primary modes of substitution on the core: direct displacement of the nitro group at the C-4 position and substitution of a hydrogen atom, typically at the C-3 or C-5 positions.

Substitution at C-4: The nitro group at the C-4 position is an excellent leaving group in SNAr reactions, particularly when attacked by strong nucleophiles. The stability of the intermediate Meisenheimer complex, which is delocalized onto the electronegative oxygen atoms of the nitro group, facilitates this transformation. A wide range of nucleophiles can displace the nitro group, allowing for the introduction of various functionalities directly at the C-4 position. researchgate.net

Substitution at C-3: The positions ortho (C-3, C-5) to the C-4 nitro group are electronically activated for nucleophilic attack. stackexchange.com Reactions such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen allow for the introduction of substituents at these positions without the need for a pre-installed leaving group. nih.govacs.org In this reaction, a carbanion bearing a leaving group attacks the electron-deficient ring, followed by base-induced elimination to restore aromaticity. For this compound, the C-3 position is sterically less hindered than the C-5 position, potentially favoring substitution at C-3.

Introduction of Various Chemical Functionalities

The activated nature of the this compound scaffold allows for the introduction of a wide array of chemical groups through nucleophilic substitution reactions.

C-Nucleophiles: Carbon-based nucleophiles, such as stabilized carbanions from malonates or sulfones, can be introduced. nih.govnih.gov VNS reactions are particularly effective for creating new carbon-carbon bonds at the C-3 position.

N-Nucleophiles: Amines and their derivatives can readily displace the 4-nitro group to yield 4-amino-2-cyclopropylpyridine derivatives. The Chichibabin reaction is another classic method for aminating pyridines, although the conditions are harsh. wikipedia.org

O-Nucleophiles: Alkoxides and hydroxides can react to replace the nitro group, leading to the formation of 4-alkoxy or 4-hydroxypyridine (B47283) derivatives. researchgate.net

S-Nucleophiles: Thiolates are effective nucleophiles for the displacement of the nitro group, providing a route to 4-thioether substituted pyridines. nih.gov

The table below summarizes the expected outcomes of nucleophilic substitution on the pyridine core.

| Position | Reaction Type | Nucleophile Class | Example Nucleophile | Expected Product |

|---|---|---|---|---|

| C-4 | SNAr (Substitution of NO₂) | O-Nucleophile | Sodium Methoxide (NaOMe) | 2-Cyclopropyl-4-methoxypyridine |

| C-4 | SNAr (Substitution of NO₂) | N-Nucleophile | Ammonia (B1221849) (NH₃) | 4-Amino-2-cyclopropylpyridine |

| C-4 | SNAr (Substitution of NO₂) | S-Nucleophile | Sodium Thiophenoxide (NaSPh) | 2-Cyclopropyl-4-(phenylthio)pyridine |

| C-3 | VNS (Substitution of H) | C-Nucleophile | Chloromethyl phenyl sulfone | 2-Cyclopropyl-3-(phenylsulfonylmethyl)-4-nitropyridine |

Modification of the Cyclopropyl Substituent

The cyclopropyl group is a strained, three-membered ring that exhibits unique electronic properties, including some character of a carbon-carbon double bond. wikipedia.org In medicinal chemistry, it is often used as a stable, rigid scaffold or as a replacement for larger alkyl groups to improve metabolic stability and binding affinity. iris-biotech.de

Generally, the cyclopropyl ring is chemically robust and resistant to modification under standard synthetic conditions. Its functionalization often requires specific catalytic systems or harsh reaction conditions that can promote ring-opening. For instance, palladium-catalyzed reactions have been reported to induce ring-opening of spirocyclopropane moieties under certain ligand conditions. researchgate.net However, direct, selective functionalization of the C-H bonds of the cyclopropyl group on this compound without affecting the activated pyridine ring would be a significant synthetic challenge. Most derivatization strategies focus on the more reactive pyridine core or the nitro group, leaving the cyclopropyl moiety intact.

Transformations of the Nitro Group to Other Functionalities

The nitro group is one of the most versatile functional groups in organic synthesis, serving as a precursor to a multitude of other functionalities. The transformation of the nitro group in this compound is a key strategy for diversification. The most common transformation is its reduction to an amino group.

The reduction can be controlled to yield different nitrogen-containing functional groups depending on the reagents and reaction conditions.

Reduction to Amine: This is the most frequent transformation, yielding 4-amino-2-cyclopropylpyridine. The resulting amino group is a versatile handle for subsequent reactions, such as diazotization (Sandmeyer reaction), acylation, or alkylation.

Partial Reduction: Under milder conditions, the nitro group can be partially reduced to a nitroso (-NO) or hydroxylamino (-NHOH) group.

The following table details common reagents used for the reduction of aromatic nitro groups and their products.

| Reagent(s) | Product Functional Group | Notes |

|---|---|---|

| H₂, Pd/C or PtO₂ | Amine (-NH₂) | Catalytic hydrogenation; clean and high-yielding. |

| SnCl₂ / HCl | Amine (-NH₂) | Classic method, requires acidic conditions. |

| Fe / HCl or NH₄Cl | Amine (-NH₂) | Commonly used in industrial settings. |

| Sodium Dithionite (Na₂S₂O₄) | Amine (-NH₂) | Useful under neutral or basic conditions. |

| Zn / NH₄Cl | Hydroxylamino (-NHOH) | Controlled reduction in neutral medium. |

Synthesis of Polyfunctionalized Heterocyclic Systems from this compound

This compound is a valuable starting material for the construction of fused heterocyclic systems, which are prevalent in pharmaceuticals and materials science. ias.ac.in The synthesis of these complex scaffolds typically involves a multi-step sequence where substituents are first introduced onto the pyridine ring, followed by an intramolecular cyclization reaction.

A common strategy involves:

Functionalization at C-3: Introduction of a group at the C-3 position via a reaction like Vicarious Nucleophilic Substitution. For example, introducing a cyanomethyl group (-CH₂CN).

Reduction of the Nitro Group: Conversion of the C-4 nitro group to an amino group (-NH₂).

Intramolecular Cyclization: The newly formed 4-amino group can then react with the adjacent C-3 substituent to form a new, fused ring. For instance, the amine can cyclize onto the cyano group to form a fused pyrimidine (B1678525) or pyrrole (B145914) ring, depending on the exact nature of the C-3 substituent and the reaction conditions.

This approach allows for the construction of various bicyclic systems, such as pyrido[4,3-b]indoles or other related fused structures, demonstrating the utility of this compound as a building block for complex heterocyclic libraries. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. libretexts.orgnih.gov To utilize these reactions for the derivatization of this compound, a halide leaving group typically needs to be installed on the pyridine ring.

A plausible synthetic route would involve the regioselective halogenation (e.g., bromination or iodination) of the pyridine core. Given the electronic activation by the nitro group, halogenation would likely be directed to the C-3 or C-5 position. Once the halogenated derivative (e.g., 3-bromo-2-cyclopropyl-4-nitropyridine) is obtained, it can serve as a substrate for various cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form C-C bonds and introduce alkenyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing an alternative route to aminated derivatives.

This strategy significantly expands the range of accessible derivatives, allowing for the introduction of complex substituents that are not achievable through nucleophilic substitution alone.

Computational Chemistry and Theoretical Modeling of 2 Cyclopropyl 4 Nitropyridine

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 2-cyclopropyl-4-nitropyridine, these calculations would elucidate the influence of the electron-donating cyclopropyl (B3062369) group and the strongly electron-withdrawing nitro group on the pyridine (B92270) ring.

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, stability, and polarizability.

A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. In this compound, the electron-donating cyclopropyl group would raise the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, indicating a molecule with significant charge-transfer character and high reactivity, particularly towards nucleophilic attack.

For comparison, DFT calculations on related molecules like 4-nitroaniline (B120555) show a HOMO-LUMO gap of 3.8907 eV. The specific gap for this compound would depend on the level of theory and basis set used for the calculation, such as the widely used B3LYP functional with a 6-311++G(d,p) basis set.

Table 1: Representative HOMO-LUMO Gaps of Related Aromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 |

| 4-Nitroaniline | - | - | 3.8907 |

Data for Quinoline and 4-Nitroaniline. Values for this compound are predictive.

The distribution of the frontier orbitals would likely show the HOMO density concentrated on the cyclopropyl group and the pyridine ring, while the LUMO density would be predominantly located on the nitro group and the C4 position of the pyridine ring, highlighting the site for nucleophilic attack.

The standard enthalpy of formation (ΔfH°) is a key thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. This value is crucial for determining the enthalpy changes of chemical reactions.

Computational methods, particularly those using isodesmic reactions, can provide accurate estimates of ΔfH°. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on each side of the equation are conserved, which helps to cancel out systematic errors in the calculations. To calculate the ΔfH° of this compound, one could devise a reaction involving simpler, well-characterized molecules like pyridine, nitromethane, and cyclopropane (B1198618).

DFT calculations have been used to determine the heats of formation for numerous nitropyridine derivatives. The results show a clear dependence on the position and number of nitro groups. While the specific value for this compound is not published, the data from analogous compounds provide a reference for the expected range and the effect of substituents.

Table 2: Calculated Heat of Formation (ΔfH°) for Various Nitropyridine Derivatives (kJ/mol)

| Compound | B3LYP | B3PW91 | PBEPBE |

|---|---|---|---|

| 2-Nitropyridine | 93.3 | 94.6 | 100.4 |

| 3-Nitropyridine | 77.0 | 77.8 | 83.7 |

| 4-Nitropyridine (B72724) | 82.4 | 83.3 | 88.7 |

| 2,4-Dinitropyridine | 106.3 | 106.7 | 115.5 |

Source: Adapted from DFT study on nitro derivatives of pyridine.

The basicity of pyridines, typically reported as the pKa of the conjugate acid (pyridinium ion), is highly sensitive to the electronic effects of substituents. The lone pair of electrons on the pyridine nitrogen atom is available for protonation. Electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic (lower pKa), while electron-donating groups increase electron density and basicity (higher pKa).

In this compound, the nitro group at the C4 position acts as a powerful electron-withdrawing group through both inductive and resonance effects, significantly reducing the basicity of the pyridine nitrogen. Conversely, the cyclopropyl group at the C2 position is known to be a weak electron-donating group. The net effect would be a substantially lower pKa compared to unsubstituted pyridine (pKa ≈ 5.2).

Computational studies on substituted 4-nitropyridine N-oxides have demonstrated a clear correlation between substituent effects and acidity constants. Quantum chemical approaches, often combined with a solvent model, can accurately predict pKa values for series of related compounds like pyrimidines and other heterocycles. A quantitative structure-activity relationship (QSAR) can be developed by correlating a calculated parameter, such as the energy change upon dissociation, with experimental pKa values. For this compound, this approach would predict a low pKa value, reflecting its significantly reduced basicity.

Mechanistic Pathway Elucidation through Computational Studies

Theoretical modeling is indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies.

The electron-deficient nature of the pyridine ring in this compound, enhanced by the para-nitro group, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction is a cornerstone for the functionalization of such heterocycles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.

Addition: A nucleophile attacks the carbon atom bearing a leaving group (or at an activated position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

Computational chemistry allows for the detailed study of this pathway. By calculating the energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products, a complete reaction energy profile can be constructed. Transition state theory can then be used to determine the reaction rates. For this compound, a nucleophile could potentially attack the C2 or C4 positions. DFT calculations would reveal the geometry of the transition states and the activation barriers for each pathway, predicting the regioselectivity of the reaction. In some cases, depending on the substrates, the SNAr reaction may proceed through a concerted mechanism, which can also be investigated computationally.

Solvent plays a critical role in chemical reactions, influencing both thermodynamics and kinetics. Explicitly modeling every solvent molecule is computationally prohibitive for most systems. Therefore, implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used.

In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. This model effectively captures the bulk electrostatic interactions between the solute and the solvent. The use of PCM is common in studies of reactions involving pyridine derivatives to understand how different solvents affect reaction rates and mechanisms.

For the SNAr reaction of this compound, the formation of the charged Meisenheimer complex would be significantly stabilized by polar solvents. A PCM calculation would show a lower activation energy for the first step of the reaction in a high-dielectric solvent like DMSO or DMF compared to a nonpolar solvent like toluene, consistent with experimental observations for SNAr reactions. By performing calculations with different solvent parameters, a theoretical rationale for solvent selection in synthetic applications can be established.

Steric and Electronic Effects of Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the distinct steric and electronic properties of its two substituents: the cyclopropyl group at the 2-position and the nitro group at the 4-position. The interplay between these groups creates a unique electronic environment within the pyridine ring, dictating its susceptibility to various chemical transformations.

The nitro group is a powerful electron-withdrawing group. Its presence at the 4-position significantly deactivates the pyridine ring towards electrophilic substitution while strongly activating it for nucleophilic aromatic substitution. This activation occurs through the resonance and inductive effects of the nitro group, which delocalize negative charge and stabilize the Meisenheimer complex intermediate formed during nucleophilic attack. This makes the compound an excellent substrate for introducing a wide array of functional groups at positions ortho and para to the nitro group. The introduction of strong electron-withdrawing substituents like nitro groups has been shown to significantly alter the electronic properties and, consequently, the reaction rates of heterocyclic systems. researchgate.net

The cyclopropyl group , located at the 2-position, introduces unique steric and electronic characteristics. Electronically, the cyclopropyl ring possesses sp2-hybridized character, allowing it to interact with the π-system of the pyridine ring. Studies on related molecules like 2-cyclopropylpyridine (B3349194) have shown that this interaction can have a profound effect on the stability of the molecule. researchgate.net The cyclopropyl group can influence the aromaticity and reactivity of the pyridine ring through this electronic interplay. Sterically, the cyclopropyl group is a bulky substituent that can hinder the approach of reactants to the adjacent nitrogen atom and the C-3 position of the pyridine ring. Such steric hindrance can play a crucial role in directing the regioselectivity of reactions. The combination of steric and electronic effects from various substituents is a key factor in modulating the coordination and reaction properties of heterocyclic compounds. researchgate.netnih.gov

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Cyclopropyl | 2 | Weakly electron-donating/π-conjugating | Moderate steric hindrance at N-1 and C-3 | Modulates ring aromaticity; directs regioselectivity |

| Nitro | 4 | Strongly electron-withdrawing (inductive and resonance) | Minimal | Activates the ring for nucleophilic aromatic substitution |

Spectroscopic Property Prediction and Validation

Computational vibrational spectroscopy is a powerful tool for predicting and interpreting the infrared (IR) spectrum of molecules like this compound. arxiv.org By simulating the molecular vibrations, it is possible to assign experimentally observed absorption bands to specific vibrational modes, such as bond stretches, bends, and torsions. diva-portal.org

Theoretical IR spectra are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). These calculations provide the harmonic vibrational frequencies and their corresponding intensities. nih.gov For greater accuracy, anharmonic corrections can be computed, which often improve agreement with experimental data, especially for systems with complex vibrational modes like flexible rings or rotating groups. nih.gov

For this compound, a computational IR analysis would be expected to identify characteristic vibrational frequencies associated with its functional groups. Key vibrational modes would include:

NO₂ Vibrations: Strong symmetric and asymmetric stretching frequencies characteristic of the nitro group.

Pyridine Ring Vibrations: C-C and C-N stretching and bending modes within the aromatic ring.

Cyclopropyl Ring Vibrations: C-H stretching and ring deformation modes ("breathing" modes) of the three-membered ring.

C-N and C-C Stretching: Vibrations corresponding to the bonds connecting the substituents to the pyridine ring.

Solvent effects can also be incorporated into these calculations, as solvent-solute interactions can induce shifts in vibrational frequencies. arxiv.org Comparing the computed spectrum with an experimentally obtained spectrum allows for a detailed validation of the molecular structure and provides insights into the intramolecular forces. arxiv.org

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |

| Aromatic Ring (C=C, C=N) | Stretching | 1400 - 1650 |

| Cyclopropyl (C-H) | Stretching | ~3000 - 3100 |

| Aromatic (C-H) | Stretching | ~3000 - 3100 |

Computational methods are crucial for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N), which aids in the unambiguous assignment of experimental spectra and structure elucidation. nih.govresearchgate.net The most common high-level techniques employ quantum chemical calculations, often using DFT with the Gauge-Including Atomic Orbital (GIAO) method, to determine the isotropic magnetic shielding tensors, which are then converted into chemical shifts. rsc.org

For this compound, these predictions would provide valuable information about the electronic environment of each nucleus.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the pyridine and cyclopropyl rings would be highly sensitive to the electron-withdrawing nature of the nitro group and the anisotropic effects of the cyclopropyl ring. Predictions can help assign the distinct signals for each position on the pyridine ring.

¹⁵N NMR: The chemical shift of the pyridine nitrogen would be significantly influenced by both substituents. Furthermore, DFT-GIAO calculations have proven highly effective in predicting the ¹⁵N chemical shift of nitro groups, providing a sensitive probe of the electronic structure. rsc.org

The accuracy of these predictions can be enhanced by including solvent effects and by statistical scaling of the raw computational data based on linear regression analysis against experimental values for similar classes of compounds. rsc.org Such computational studies are invaluable in distinguishing between isomers, identifying protonation states, and understanding substituent effects on the electronic structure. rsc.org

| Step | Description | Computational Method/Tool |

|---|---|---|

| 1 | Geometry Optimization | DFT (e.g., B3LYP) with a suitable basis set |

| 2 | Magnetic Shielding Calculation | DFT-GIAO |

| 3 | Reference Shielding Calculation | Same level of theory on a reference compound (e.g., TMS) |

| 4 | Chemical Shift Calculation | δcalc = σref - σcalc |

| 5 | Scaling and Validation | Comparison with experimental data; linear regression scaling |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how its shape influences its properties and reactivity. The primary degree of conformational freedom is the rotation around the C2-C(cyclopropyl) single bond.

Computational studies on the closely related 2-cyclopropylpyridine have revealed a strong preference for a "bisected" conformation, where the plane of the pyridine ring bisects the cyclopropyl ring. researchgate.net Specifically, the conformer where the cyclopropyl group's methine proton points towards the nitrogen atom is found to be the most stable. researchgate.net This preference is attributed to favorable orbital interactions between the cyclopropyl group and the nitrogen lone-pair electrons, which lowers the energy of this conformation. researchgate.net A similar conformational preference is expected for this compound, although the electronic perturbation from the 4-nitro group may slightly alter the rotational barrier and equilibrium geometry.

Molecular Dynamics (MD) simulations can provide deeper insight into the dynamic behavior of this compound in solution. rsc.org MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape and its interactions with solvent molecules. mdpi.comchemrxiv.org An all-atom MD simulation would reveal:

The time-averaged distribution of dihedral angles around the C2-C(cyclopropyl) bond, confirming the dominant conformers in a condensed phase.

The dynamics of the interaction between solvent molecules (e.g., water) and the polar nitro group and the pyridine nitrogen.

The flexibility of the molecule and the energy barriers between different conformational states.

These simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecules in solution, offering a more complete understanding of the molecule's behavior. rsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.orgresearchgate.net These models use computed or empirically derived molecular descriptors to predict reactivity parameters, such as reaction rates or equilibrium constants. frontiersin.org

For a class of compounds including this compound, a QSRR study could be developed to predict its reactivity in a specific reaction, for example, nucleophilic aromatic substitution. The workflow for such a study would involve:

Dataset Assembly: Synthesizing or identifying a series of related 4-nitropyridines with various substituents at the 2-position.

Reactivity Measurement: Experimentally measuring the reaction rate for each compound under identical conditions.

Descriptor Calculation: Using computational chemistry to calculate a range of molecular descriptors for each compound. These can include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, electrostatic potential on the atoms of the pyridine ring.

Steric Descriptors: Molecular volume, surface area, specific steric parameters like Sterimol values.

Topological Descriptors: Descriptors based on the 2D connectivity of the molecule.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the observed reactivity. chemrxiv.orgnih.gov

The resulting QSRR model could be used to predict the reactivity of new, unsynthesized 4-nitropyridine derivatives and to provide mechanistic insights by identifying which structural properties (steric or electronic) are most influential in controlling the reaction. chemrxiv.org

Advanced Spectroscopic Characterization Techniques in 2 Cyclopropyl 4 Nitropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Cyclopropyl-4-nitropyridine in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.

High-resolution ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group.

The pyridine ring contains three aromatic protons (H-3, H-5, and H-6). The powerful electron-withdrawing nature of the nitro group at the C-4 position is expected to significantly deshield adjacent protons, shifting their signals downfield. The proton at the H-3 position, being ortho to the nitro group, would appear at the lowest field. The H-5 proton, also ortho to the nitro group, will also be shifted downfield. The H-6 proton, being adjacent to the nitrogen atom and meta to the nitro group, will appear at a characteristic downfield position. The coupling between these protons allows for their definitive assignment; for instance, H-6 would appear as a doublet due to coupling with H-5, and H-5 would be a doublet of doublets from coupling to both H-6 and H-3. libretexts.org

The cyclopropyl group contains five protons: one methine proton (CH) and four methylene (B1212753) protons (CH₂). These protons typically resonate in the upfield region of the spectrum. The methine proton, directly attached to the pyridine ring, will appear as a multiplet due to coupling with the four adjacent, non-equivalent methylene protons. The four methylene protons are diastereotopic and are expected to appear as complex multiplets in the aliphatic region. github.io

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (Pyridine) | 8.0 - 8.2 | d (doublet) | J = 1.5-2.5 Hz (⁴J) |

| H-5 (Pyridine) | 8.3 - 8.5 | dd (doublet of doublets) | J = 5.0-6.0 Hz (³J), 1.5-2.5 Hz (⁴J) |

| H-6 (Pyridine) | 8.8 - 9.0 | d (doublet) | J = 5.0-6.0 Hz (³J) |

| CH (Cyclopropyl) | 2.2 - 2.5 | m (multiplet) | - |

| CH₂ (Cyclopropyl) | 1.0 - 1.4 | m (multiplet) | - |

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three carbons of the cyclopropyl group. The chemical shifts are heavily influenced by the substituents. The carbon atoms attached to the electronegative nitro group (C-4) and the ring nitrogen (C-2 and C-6) are expected to be the most deshielded, appearing furthest downfield. nih.gov The carbons of the cyclopropyl group are highly shielded and will appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 160 - 165 |

| C-3 (Pyridine) | 115 - 120 |

| C-4 (Pyridine) | 150 - 155 |

| C-5 (Pyridine) | 118 - 123 |

| C-6 (Pyridine) | 148 - 152 |

| CH (Cyclopropyl) | 15 - 20 |

| CH₂ (Cyclopropyl) | 8 - 12 |

Multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous assignments.

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming which protons are bonded to which carbons. mdpi.com

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J coupling). This technique would be crucial for confirming the connectivity between the cyclopropyl group and the pyridine ring, for example, by showing a correlation between the cyclopropyl methine proton and the C-2 carbon of the pyridine ring. mdpi.combmrb.io

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the nitro group and the aromatic pyridine ring.

The most diagnostic peaks are those corresponding to the nitro (NO₂) group. These are typically two of the strongest bands in the spectrum, corresponding to the asymmetric and symmetric stretching vibrations. The aromatic C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopropyl group should appear just below 3000 cm⁻¹. libretexts.org Vibrations associated with the pyridine ring (C=C and C=N stretching) will appear in the 1600-1400 cm⁻¹ region. vscht.cz

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | Nitro (N-O) | 1510 - 1560 | Strong |

| Symmetric Stretch | Nitro (N-O) | 1340 - 1380 | Strong |

| C-H Stretch | Aromatic (Pyridine) | 3050 - 3150 | Medium |

| C-H Stretch | Aliphatic (Cyclopropyl) | 2850 - 3000 | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1610 | Medium-Strong |

| C-N Stretch | Ar-NO₂ | 840 - 870 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

The molecular formula of this compound is C₈H₈N₂O₂, giving a molecular weight of approximately 164.16 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The fragmentation pattern of the molecular ion provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group or fragmentation of the cyclopropyl ring. chemguide.co.uklibretexts.org

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Fragment | Predicted m/z |

| [M]⁺• | Molecular Ion (C₈H₈N₂O₂) | 164 |

| [M-NO₂]⁺ | Loss of nitro group | 118 |

| [M-O]⁺• | Loss of an oxygen atom | 148 |

| [C₇H₈N]⁺ | Loss of NO₂ and HCN | 104 |

| [C₆H₅]⁺ | Loss of cyclopropyl and nitro groups | 77 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous determination of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the pyridine ring and reveal the precise orientation of the cyclopropyl and nitro substituents relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or π-π stacking that might be present in the solid state. mdpi.com

Table 5: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C-C, C-N, N-O). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-C-C, O-N-O). |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | Distances and geometries of non-covalent interactions between molecules. |

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule. For this compound, the spectrum is expected to show characteristic absorptions arising from π → π* and n → π* electronic transitions associated with the nitropyridine chromophore. researchgate.net

The presence of the nitro group in conjugation with the pyridine ring typically results in strong absorption bands in the UV region. The primary π → π* transition, involving the entire conjugated system, is expected to be the most intense. A weaker n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed at a longer wavelength. nih.gov The cyclopropyl group, acting as a weak electron-donating group, may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted 4-nitropyridine (B72724).

Table 6: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) |

| π → π | Nitropyridine system | 260 - 280 |

| n → π | Nitro group / Pyridine N | 310 - 340 |

Applications in Advanced Organic Synthesis and Materials Science Research

2-Cyclopropyl-4-nitropyridine as a Key Building Block in Complex Organic Synthesis

The reactivity of the pyridine (B92270) ring, influenced by the electron-withdrawing nitro group and the sterically demanding cyclopropyl (B3062369) group, allows for a range of chemical transformations, making this compound a versatile precursor in the synthesis of more complex molecular architectures.

Precursor for Nitrogen Heterocycles and Polycyclic Systems

Nitrogen heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. The pyridine core of this compound serves as a ready-made foundation for the construction of more elaborate heterocyclic systems. The nitro group at the 4-position can be readily transformed into other functional groups, such as amines, which can then participate in cyclization reactions to form fused or polycyclic systems. The presence of the cyclopropyl group can influence the regioselectivity of these reactions and introduce a three-dimensional element into the resulting molecules. While specific examples of the direct use of this compound in the synthesis of complex nitrogen heterocycles and polycyclic systems are not extensively documented in publicly available literature, the general reactivity of 4-nitropyridine (B72724) derivatives suggests its potential in this area.

Role in Diversifying Molecular Skeletons

The combination of the cyclopropyl and nitro substituents on the pyridine ring offers multiple avenues for diversifying molecular skeletons. The nitro group can be a handle for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents at the 4-position. Furthermore, the cyclopropyl group can undergo ring-opening reactions under specific conditions, leading to the formation of linear or branched alkyl chains, thereby significantly altering the molecular framework. This dual functionality enables chemists to generate a library of compounds with diverse structures and properties from a single starting material.

Integration in Novel Material Development

The electronic and structural features of this compound make it a compound of interest for the development of new materials with specific optical, electronic, or mechanical properties.

Organic Electronics Applications (e.g., Semiconductors, Photonic Devices)

Organic molecules with tailored electronic properties are at the heart of next-generation electronic devices. The pyridine ring, being an electron-deficient system, can facilitate electron transport, a key characteristic for n-type organic semiconductors. The nitro group further enhances this electron-deficient nature. While direct research on this compound in organic electronics is limited, the broader class of nitropyridine derivatives is being explored for such applications. The incorporation of a cyclopropyl group could potentially influence the molecular packing in the solid state, which is a critical factor for charge transport in organic semiconductors.

| Potential Application Area | Key Structural Feature | Rationale |

| Organic Semiconductors | Electron-deficient nitropyridine core | Facilitates electron transport (n-type behavior) |

| Photonic Devices | Potential for tunable electronic properties | Modification of substituents can alter optical and electronic characteristics |

Polymer Chemistry and Coating Development

Substituted pyridines can be used as monomers or additives in polymer synthesis. The functional groups on this compound could be modified to allow for its incorporation into polymer chains, potentially imparting unique properties to the resulting material. For instance, the nitro group could be reduced to an amine and then used in the formation of polyamides or polyimides. The cyclopropyl group might enhance the thermal stability or alter the mechanical properties of the polymer. In the area of coating development, the polarity and potential for intermolecular interactions of this compound could be exploited to create coatings with specific adhesion or surface properties.

General Reagent in Analytical Chemistry Methods

At present, there is no specific, documented use of this compound as a general reagent in established analytical chemistry methods. Its potential in this area would depend on the development of new analytical techniques that could leverage its specific chemical reactivity or spectroscopic properties.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is reshaping the synthesis of complex molecules, including 2-cyclopropyl-4-nitropyridine. Future research will likely pivot from traditional synthetic methods towards more sustainable and atom-economical alternatives. This includes the exploration of biocatalytic methods and the use of greener reagents and solvent systems.

Recent progress in biocatalysis has demonstrated the potential of engineered enzymes for stereoselective cyclopropanation and the synthesis of pyridine-functionalized cyclopropanes. rsc.orgwpmucdn.comnih.gov Future investigations could focus on developing enzymatic pathways for the synthesis of this compound, potentially offering high selectivity and reducing the reliance on harsh reagents and protecting groups. Such approaches align with the principles of green chemistry by minimizing waste and energy consumption. youtube.com

Another avenue of research is the development of multicomponent reactions (MCRs). MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, thereby reducing the number of synthetic operations and purification steps. organic-chemistry.orgnih.gov Designing a convergent MCR for this compound or its analogues could significantly improve synthetic efficiency.

| Research Direction | Potential Advantage | Key Enabling Technology |

| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. | Engineered enzymes (e.g., myoglobin, cytochrome P450s). rsc.orgwpmucdn.comnih.gov |

| Multicomponent Reactions | Increased atom economy, reduced number of synthetic steps. | Novel catalyst development, reaction design. organic-chemistry.orgnih.gov |

| Green Solvent Systems | Reduced environmental impact, improved safety. | Use of ionic liquids, supercritical fluids, or water-based systems. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Conversion of biomass-derived platform chemicals. |

Exploration of Unconventional Reaction Pathways and Catalysis

Moving beyond established synthetic protocols, the exploration of unconventional reaction pathways and novel catalytic systems is a key trend. For this compound, this could involve leveraging photocatalysis and innovative C-H functionalization strategies.

Photocatalysis, which utilizes visible light to drive chemical reactions, offers a mild and efficient alternative to traditional thermal methods. Research into the photocatalytic synthesis of nitropyridine N-oxides and related compounds is an emerging area. nih.gov The direct photoexcitation of a precursor could enable the introduction of the cyclopropyl (B3062369) group or the nitro group under ambient conditions, potentially leading to novel reaction selectivities. Redox-neutral photocatalytic cyclopropanation is another promising strategy that could be adapted for the synthesis of this compound. nih.gov

Furthermore, the development of novel catalysts for the selective functionalization of the pyridine (B92270) ring is a vibrant area of research. This includes the design of catalysts for C-N bond formation and other cross-coupling reactions that could be applied to the synthesis of this compound derivatives. rsc.org

| Reaction Pathway | Catalyst/Reagent | Potential Outcome |

| Photocatalysis | Organic dyes, semiconductor nanoparticles | Mild reaction conditions, novel selectivities. nih.govnih.gov |

| C-H Functionalization | Transition metal catalysts | Direct introduction of functional groups, increased step-economy. |

| Novel Cross-Coupling | Copper or Palladium-based catalysts | Efficient C-N and C-C bond formation for derivatization. rsc.org |

| Organocatalysis | Chiral organic molecules | Metal-free synthesis, enantioselective transformations. |

Advanced Computational Methodologies for Predictive Modeling

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial. Advanced computational methodologies, particularly Density Functional Theory (DFT), offer powerful tools for predicting the properties and reactivity of molecules like this compound.

Future research will likely employ DFT to gain deeper insights into the electronic structure, stability, and reactivity of this compound. Such studies can help in understanding its reaction mechanisms and in designing more efficient synthetic routes. nih.gov Computational models can also predict various molecular properties, which can guide the design of new derivatives with desired characteristics for specific applications. uvic.ca The development of quantitative structure-activity relationship (QSAR) models can further accelerate the discovery of new functional molecules based on the this compound scaffold.

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms. nih.gov | HOMO-LUMO gap, charge distribution, spectroscopic properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions for biocatalytic synthesis. | Enzyme-substrate interactions, transition state energies. |

| Machine Learning | Development of predictive reactivity models. nih.gov | Reaction outcomes, optimal reaction conditions. |

| Molecular Dynamics (MD) Simulations | Studying the behavior of materials incorporating the scaffold. | Conformational analysis, interactions with other molecules. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap in chemical manufacturing. These technologies offer enhanced safety, reproducibility, and scalability, making them highly attractive for the synthesis of specialized compounds like this compound.

Flow chemistry, particularly using microreactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. organic-chemistry.orgitri.org.twresearchgate.net The synthesis of 4-nitropyridine (B72724) has already been successfully demonstrated in a two-step continuous flow process, highlighting the potential for adapting this technology for this compound. researchgate.net The integration of in-line purification and analysis can further streamline the manufacturing process. nih.gov

Automated synthesis platforms, which combine robotics with artificial intelligence, are set to revolutionize the discovery and optimization of new chemical entities. youtube.comresearchgate.netnih.gov These platforms can rapidly screen different reaction conditions and starting materials, accelerating the development of optimized synthetic routes for this compound and its derivatives.

| Technology | Key Advantages | Potential Application for this compound |

| Flow Chemistry/Microreactors | Enhanced heat and mass transfer, improved safety, scalability. itri.org.twresearchgate.net | Continuous and efficient synthesis of the target compound. researchgate.net |

| Automated Synthesis Platforms | High-throughput screening, rapid optimization of reaction conditions. researchgate.netnih.gov | Discovery of novel synthetic routes and derivatives. |

| In-line Analytics (e.g., NMR, MS) | Real-time reaction monitoring and control. | Optimization of yield and purity in a continuous process. |

| Process Analytical Technology (PAT) | Enhanced process understanding and control. | Ensuring consistent quality in a manufacturing setting. |

Design of Next-Generation Functional Materials Based on this compound Scaffolds

The unique electronic and structural features of the this compound scaffold make it an intriguing building block for the design of novel functional materials. Future research is expected to explore its incorporation into polymers, metal-organic frameworks (MOFs), and other advanced materials.

The pyridine moiety is a common component in functional polymers and can impart specific electronic, optical, or coordination properties. mdpi.com The presence of the cyclopropyl and nitro groups in this compound could lead to materials with unique characteristics. For instance, polymers incorporating this scaffold could be investigated for applications in electronics, sensing, or as specialized coatings. The polymerization of vinyl-substituted pyridine derivatives in microreactors has been demonstrated, offering a pathway for the synthesis of such materials. uni-mainz.de

Metal-organic frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. unt.edumdpi.comnih.govrsc.org The nitrogen atom of the pyridine ring in this compound can act as a coordination site for metal ions, making it a potential ligand for the construction of novel MOFs. The specific functionalities of the cyclopropyl and nitro groups could influence the resulting framework's properties and potential applications.

| Material Class | Potential Application | Rationale |

| Functional Polymers | Electronic materials, sensors, high-performance coatings. | The electron-withdrawing nitro group and the strained cyclopropyl ring can influence the polymer's electronic and physical properties. mdpi.com |